3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695232
InChI: InChI=1S/C10H17NOS/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3
SMILES:
Molecular Formula: C10H17NOS
Molecular Weight: 199.32 g/mol

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol

CAS No.:

Cat. No.: VC17695232

Molecular Formula: C10H17NOS

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol -

Specification

Molecular Formula C10H17NOS
Molecular Weight 199.32 g/mol
IUPAC Name 3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol
Standard InChI InChI=1S/C10H17NOS/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3
Standard InChI Key ACNRLPZUDMPOFY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CS1)C(C(C)(C)CN)O

Introduction

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol is an organic compound characterized by its complex structure, which includes an amino group, a hydroxyl group, and a thiophene ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of multiple functional groups that can participate in various chemical reactions.

Synthesis

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol typically involves multi-step organic reactions. These may include the use of Grignard reagents followed by amination and hydroxylation steps to enhance yields and purity. Industrial production might utilize catalytic processes to optimize these reactions further.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The amino and hydroxyl groups allow for diverse interactions, including hydrogen bonding, while the thiophene ring can engage in π–π interactions with aromatic residues in proteins, influencing biochemical pathways.

Applications

3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol has diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its versatility makes it a valuable candidate for further chemical transformation and biological evaluation.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol. A comparison of these compounds highlights their unique features:

Compound NameStructureUnique Features
3-Amino-1-(2-methylthiophen-3-yl)propan-1-olLacks dimethyl groupsLess steric hindrance
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-olDifferent thiophene positionHigher steric hindrance
3-(Methylamino)-1-(thiophen-2-yl)propan-1-oneContains methylamino groupLacks hydroxyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator